molecular formula C18H13N B188085 12-methylbenzo[a]acridine CAS No. 3340-93-0

12-methylbenzo[a]acridine

Katalognummer: B188085
CAS-Nummer: 3340-93-0
Molekulargewicht: 243.3 g/mol
InChI-Schlüssel: IIPYOAZDUATCMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-methylbenzo[a]acridine is a polycyclic aromatic hydrocarbon with the molecular formula C18H13N. It is a derivative of acridine, characterized by the presence of a methyl group at the 12th position of the benz(a)acridine structure.

Vorbereitungsmethoden

The synthesis of 12-methylbenzo[a]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobiphenyl with acetic anhydride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .

These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Analyse Chemischer Reaktionen

12-methylbenzo[a]acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in halogenated acridine compounds .

Wissenschaftliche Forschungsanwendungen

12-methylbenzo[a]acridine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its potential anticancer properties, this compound is explored as a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 12-methylbenzo[a]acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Additionally, this compound can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. This oxidative stress contributes to its cytotoxic effects on cancer cells .

Vergleich Mit ähnlichen Verbindungen

12-methylbenzo[a]acridine is structurally similar to other acridine derivatives, such as acridine, benz(a)acridine, and 9-methylacridine. the presence of the methyl group at the 12th position imparts unique chemical and biological properties to this compound.

These structural differences highlight the uniqueness of this compound and its potential for specific applications in research and industry .

Eigenschaften

CAS-Nummer

3340-93-0

Molekularformel

C18H13N

Molekulargewicht

243.3 g/mol

IUPAC-Name

12-methylbenzo[a]acridine

InChI

InChI=1S/C18H13N/c1-12-14-7-4-5-9-16(14)19-17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3

InChI-Schlüssel

IIPYOAZDUATCMJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42

Kanonische SMILES

CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42

3340-93-0

Synonyme

12-methylbenz(a)acridine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.